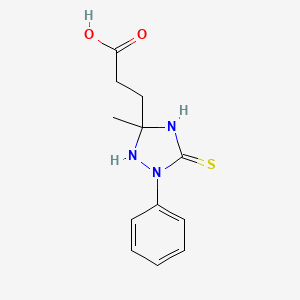
6-(2-chlorophenyl)-5-nitropiperidin-2-one
Descripción general
Descripción
6-(2-chlorophenyl)-5-nitropiperidin-2-one, also known as CNPP, is a chemical compound that belongs to the class of piperidinone derivatives. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 169-170 °C. CNPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
6-(2-chlorophenyl)-5-nitropiperidin-2-one inhibits the activity of DAT by binding to a specific site on the transporter protein. This prevents the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This, in turn, can affect the activity of postsynaptic neurons and result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased dopamine levels resulting from 6-(2-chlorophenyl)-5-nitropiperidin-2-one administration can lead to various biochemical and physiological effects, depending on the specific brain regions and neural circuits involved. These effects can include changes in motor activity, reward processing, and cognitive function. 6-(2-chlorophenyl)-5-nitropiperidin-2-one has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(2-chlorophenyl)-5-nitropiperidin-2-one in lab experiments is its selectivity for DAT, which allows for specific manipulation of dopamine signaling in the brain. However, one limitation is that 6-(2-chlorophenyl)-5-nitropiperidin-2-one can also interact with other neurotransmitter transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 6-(2-chlorophenyl)-5-nitropiperidin-2-one and its potential applications in neuroscience. One area of interest is the development of more selective DAT inhibitors that can be used to study the role of dopamine in various neurological disorders. Another area of interest is the investigation of the long-term effects of 6-(2-chlorophenyl)-5-nitropiperidin-2-one administration on brain function and behavior. Additionally, the development of 6-(2-chlorophenyl)-5-nitropiperidin-2-one derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for neurological disorders.
Aplicaciones Científicas De Investigación
6-(2-chlorophenyl)-5-nitropiperidin-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This makes 6-(2-chlorophenyl)-5-nitropiperidin-2-one a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-5-nitropiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-4-2-1-3-7(8)11-9(14(16)17)5-6-10(15)13-11/h1-4,9,11H,5-6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGMJKKENBLZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(1,1-dimethylprop-2-yn-1-yl)cyclohexanamine](/img/structure/B4296827.png)
![{4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B4296833.png)
![1,1'''-bis(morpholin-4-ylmethyl)trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4296844.png)
![3-(5-bromo-2-hydroxyphenyl)-1-methyl-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296848.png)
![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296865.png)
![methyl 3'-(4-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296866.png)
![methyl 4-methyl-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4296868.png)


![1',5-dimethyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4296884.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4296889.png)
![ethyl 1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B4296892.png)
![5-benzyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4296909.png)
![3-[4-(2-methylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4296911.png)